3-Amino-4-(2,5-difluorophenyl)butyric Acid
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Overview
Description
3-Amino-4-(2,5-difluorophenyl)butyric acid is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a butyric acid moiety, and a difluorophenyl group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2,5-difluorophenyl)butyric acid typically involves multi-step organic reactionsThe final step usually involves deprotection to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2,5-difluorophenyl)butyric acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Amino-4-(2,5-difluorophenyl)butyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2,5-difluorophenyl)butyric acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(2,4,5-trifluorophenyl)butyric acid: This compound has an additional fluorine atom, which may alter its chemical properties and biological activity.
3-Amino-4-(2,4-difluorophenyl)butyric acid: This compound has a different fluorine substitution pattern, which can affect its reactivity and interactions.
Uniqueness
3-Amino-4-(2,5-difluorophenyl)butyric acid is unique due to its specific fluorine substitution pattern, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
3-amino-4-(2,5-difluorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-7-1-2-9(12)6(3-7)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIVDEIRNDVPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(CC(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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